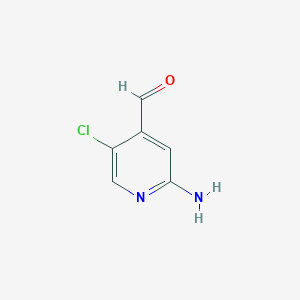![molecular formula C18H19ClN2O2 B13990212 {4-[Bis(2-hydroxyethyl)amino]phenyl}(4-chlorophenyl)acetonitrile CAS No. 14185-80-9](/img/structure/B13990212.png)
{4-[Bis(2-hydroxyethyl)amino]phenyl}(4-chlorophenyl)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{4-[Bis(2-hydroxyethyl)amino]phenyl}(4-chlorophenyl)acetonitrile is an organic compound with the molecular formula C15H16ClN2O2 This compound is characterized by the presence of a bis(2-hydroxyethyl)amino group attached to a phenyl ring, which is further connected to a chlorophenyl group via an acetonitrile linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {4-[Bis(2-hydroxyethyl)amino]phenyl}(4-chlorophenyl)acetonitrile typically involves the reaction of 4-chlorobenzaldehyde with bis(2-hydroxyethyl)amine in the presence of a suitable catalyst. The reaction proceeds through a nucleophilic addition mechanism, followed by dehydration to form the desired acetonitrile compound. The reaction conditions often include the use of an organic solvent such as ethanol or methanol, and the reaction is carried out at elevated temperatures to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of advanced purification techniques such as recrystallization and chromatography ensures that the compound meets the required specifications for various applications.
化学反応の分析
Types of Reactions
{4-[Bis(2-hydroxyethyl)amino]phenyl}(4-chlorophenyl)acetonitrile undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups in the bis(2-hydroxyethyl)amino moiety can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to form primary amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom in the chlorophenyl ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the use of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) to facilitate the reaction.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
{4-[Bis(2-hydroxyethyl)amino]phenyl}(4-chlorophenyl)acetonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of {4-[Bis(2-hydroxyethyl)amino]phenyl}(4-chlorophenyl)acetonitrile involves its interaction with specific molecular targets within biological systems. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it can modulate cellular signaling pathways by interacting with key proteins involved in signal transduction. These interactions ultimately lead to the observed biological effects, such as anti-inflammatory or anticancer activities.
類似化合物との比較
Similar Compounds
- {4-[Bis(2-hydroxyethyl)amino]phenyl}(phenyl)acetonitrile
- {4-[Bis(2-hydroxyethyl)amino]phenyl}(4-nitrophenyl)acetonitrile
- {4-[Bis(2-hydroxyethyl)amino]phenyl}(4-methylphenyl)acetonitrile
Uniqueness
{4-[Bis(2-hydroxyethyl)amino]phenyl}(4-chlorophenyl)acetonitrile stands out due to the presence of the chlorophenyl group, which imparts unique chemical reactivity and biological activity. The chlorine atom enhances the compound’s ability to participate in nucleophilic substitution reactions, making it a versatile intermediate for the synthesis of various derivatives. Additionally, the chlorophenyl group contributes to the compound’s potential therapeutic properties, distinguishing it from other similar compounds.
特性
CAS番号 |
14185-80-9 |
|---|---|
分子式 |
C18H19ClN2O2 |
分子量 |
330.8 g/mol |
IUPAC名 |
2-[4-[bis(2-hydroxyethyl)amino]phenyl]-2-(4-chlorophenyl)acetonitrile |
InChI |
InChI=1S/C18H19ClN2O2/c19-16-5-1-14(2-6-16)18(13-20)15-3-7-17(8-4-15)21(9-11-22)10-12-23/h1-8,18,22-23H,9-12H2 |
InChIキー |
RLIIAINQSHRSRW-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C(C#N)C2=CC=C(C=C2)Cl)N(CCO)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[2-(3-Nitrophenoxy)ethoxy]aniline](/img/structure/B13990132.png)
![1-Chloro-4-[2-(2-methoxyethoxy)ethoxy]benzene](/img/structure/B13990133.png)

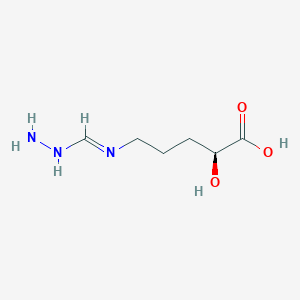
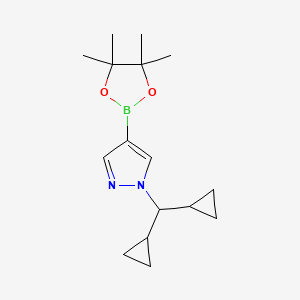

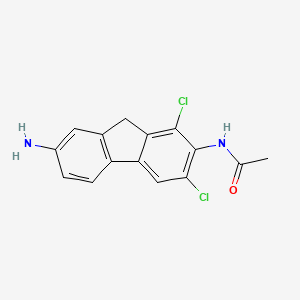
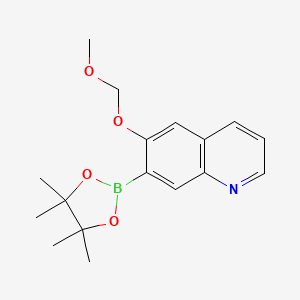
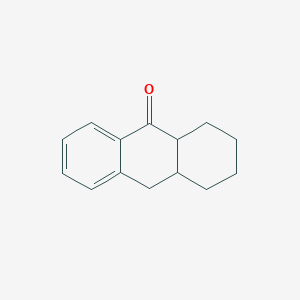
![Benz[a]anthracene-5-methanol, 7,12-dimethyl-](/img/structure/B13990184.png)
![2-[(2-Bromophenyl)methylideneamino]-2-methylpropan-1-ol](/img/structure/B13990201.png)

